Cas no 869085-71-2 (Benzenamine, N-(cyclohexylmethylene)-2,6-bis(1-methylethyl)-)

869085-71-2 structure
Product name:Benzenamine, N-(cyclohexylmethylene)-2,6-bis(1-methylethyl)-
Benzenamine, N-(cyclohexylmethylene)-2,6-bis(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-(cyclohexylmethylene)-2,6-bis(1-methylethyl)-
- 1-cyclohexyl-N-[2,6-di(propan-2-yl)phenyl]methanimine
- SCHEMBL18109204
- 869085-71-2
- DTXSID40585301
- (E)-1-Cyclohexyl-N-[2,6-di(propan-2-yl)phenyl]methanimine
- N-(Cyclohexylmethylene)-2,6-diisopropylaniline
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- Inchi: InChI=1S/C19H29N/c1-14(2)17-11-8-12-18(15(3)4)19(17)20-13-16-9-6-5-7-10-16/h8,11-16H,5-7,9-10H2,1-4H3
- InChI Key: SPBJFVUMSVZEGA-UHFFFAOYSA-N
- SMILES: CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2CCCCC2
Computed Properties
- Exact Mass: 271.229999929g/mol
- Monoisotopic Mass: 271.229999929g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 12.4Ų
Benzenamine, N-(cyclohexylmethylene)-2,6-bis(1-methylethyl)- Related Literature
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Dan Sun,Xinyuan Wan,Wenzong Liu,Xue Xia,Fangliang Huang,Aijie Wang,Jessica A. Smith,Yan Dang,Dawn E. Holmes RSC Adv., 2019,9, 25890-25899
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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